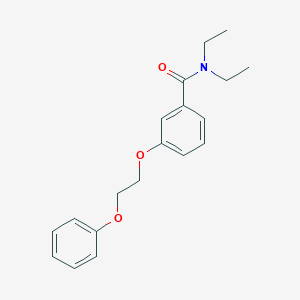

N,N-diethyl-3-(2-phenoxyethoxy)benzamide

カタログ番号:

B495877

分子量:

313.4g/mol

InChIキー:

KDUPQVQPPVCYCD-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

N,N-Diethyl-3-(2-phenoxyethoxy)benzamide is a synthetic benzamide derivative characterized by a diethylamide group at the benzamide nitrogen and a 3-(2-phenoxyethoxy) substituent on the benzene ring.

特性

分子式 |

C19H23NO3 |

|---|---|

分子量 |

313.4g/mol |

IUPAC名 |

N,N-diethyl-3-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-9-8-12-18(15-16)23-14-13-22-17-10-6-5-7-11-17/h5-12,15H,3-4,13-14H2,1-2H3 |

InChIキー |

KDUPQVQPPVCYCD-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

正規SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

DEET (N,N-Diethyl-3-methylbenzamide)

- Substituent : 3-methyl group.

- Key Properties: DEET is a gold-standard insect repellent with high volatility and efficacy against mosquitoes (e.g., Anopheles, Aedes). In comparative studies, DEET (at 1.2 mg/cm²) provided 100% protection against An. stephensi and Ae. aegypti for 6–11 hours .

- Comparison: The 3-(2-phenoxyethoxy) group in the target compound introduces greater steric bulk and lipophilicity compared to DEET’s methyl group. The ether linkage in the phenoxyethoxy group could enhance hydrogen-bonding capacity, altering interactions with mosquito olfactory receptors.

Advanced Odomos (N,N-Diethylbenzamide)

- Substituent: No 3-substituent (parent benzamide).

- Key Properties: At 10 mg/cm², Odomos provided 11 hours of protection against Anopheles and 6 hours against Ae. aegypti, matching DEET’s efficacy .

- Comparison: The absence of a 3-substituent in Odomos contrasts sharply with the target compound, suggesting that 3-substitution is critical for optimizing repellent activity. The phenoxyethoxy group may improve target specificity or duration compared to unsubstituted benzamides.

N-(Anilinocarbonothioyl) Benzamide Derivatives

- Substituent : Thiourea groups at the 3-position.

- Key Properties: Derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6–87.7% inhibition in antioxidant assays, highlighting the role of electron-donating substituents (e.g., hydroxyl, methoxy) in enhancing bioactivity .

- Comparison: The 2-phenoxyethoxy group in the target compound is less polar than thiourea but may offer similar steric effects. Its ether-oxygen could participate in weaker hydrogen bonding compared to thiourea’s sulfur and nitrogen.

Trifluoromethyl-Substituted Analogues

- Substituent : 3-Trifluoromethyl (e.g., N,N-Diethyl-3-(trifluoromethyl)benzamide).

- Key Properties :

- Comparison: The phenoxyethoxy group’s flexibility and larger size may reduce metabolic degradation compared to rigid, electronegative trifluoromethyl groups.

Data Table: Comparative Analysis of Benzamide Derivatives

Mechanistic and Structural Insights

- Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxyl): Enhance antioxidant and receptor-binding activities via hydrogen bonding . Lipophilic Groups (e.g., methyl, phenoxyethoxy): Improve skin retention and repellent duration but may reduce volatility . Bulkier Substituents (e.g., phenoxyethoxy vs. Ae. aegypti).

- Positional Isomerism: Compounds like N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide demonstrate that substituent position (2- vs. 3-) significantly impacts bioactivity, suggesting the 3-position is optimal for repellents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。